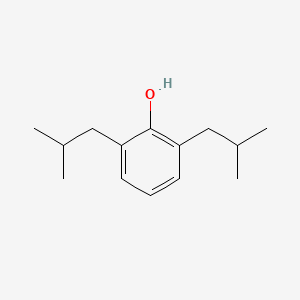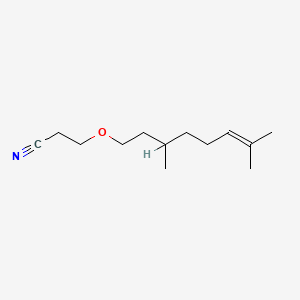
3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile is an organic compound with the molecular formula C13H23NO It is characterized by the presence of a nitrile group (propiononitrile) and an ether linkage to a 3,7-dimethyl-6-octenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with a suitable nitrile compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ether linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various ether derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ether linkage provides structural flexibility, allowing the compound to fit into various binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((3,7-Dimethyl-6-octenyl)oxy)acetaldehyde
- 3-((3,7-Dimethyl-6-octenyl)oxy)propanenitrile
- 3-((3,7-Dimethyl-6-octenyl)oxy)propanoic acid
Uniqueness
3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile is unique due to its specific combination of a nitrile group and an ether linkage to a 3,7-dimethyl-6-octenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
56505-01-2 |
|---|---|
Formule moléculaire |
C13H23NO |
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
3-(3,7-dimethyloct-6-enoxy)propanenitrile |
InChI |
InChI=1S/C13H23NO/c1-12(2)6-4-7-13(3)8-11-15-10-5-9-14/h6,13H,4-5,7-8,10-11H2,1-3H3 |
Clé InChI |
BHWFTJVWLOVCFK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CCOCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)
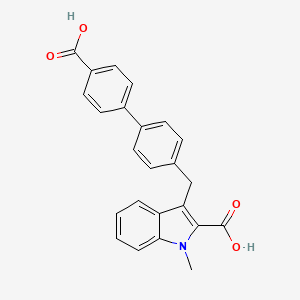



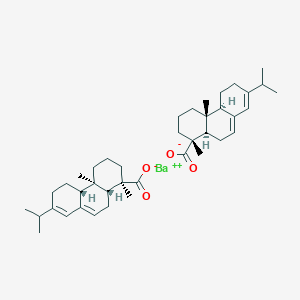

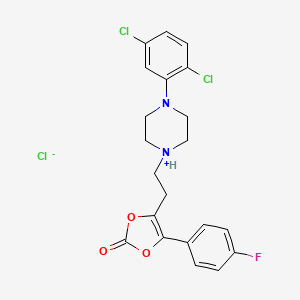


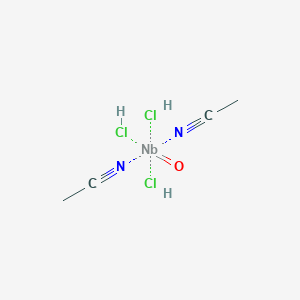
![Ledienosid [German]](/img/structure/B13766944.png)
